2-tert-butyl-1H-benzimidazol-5-amine
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Overview
Description
2-tert-butyl-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-tert-butyl-1H-benzimidazol-5-amine typically involves the reaction of 2-tert-butylbenzene-1,4-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the benzimidazole ring . The reaction conditions often include heating the reaction mixture to temperatures around 150-200°C for several hours .
Chemical Reactions Analysis
2-tert-butyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Scientific Research Applications
2-tert-butyl-1H-benzimidazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors . The compound may exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity, or by modulating receptor functions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-tert-butyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:
2-benzyl-1H-benzimidazol-5-amine: This compound has a benzyl group instead of a tert-butyl group, which may result in different biological activities and chemical reactivity.
5-methyl-1H-benzimidazol-2-amine: The presence of a methyl group at the 5-position and an amino group at the 2-position can lead to variations in the compound’s properties and applications.
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine:
Properties
IUPAC Name |
2-tert-butyl-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVZHKZDFTTJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366585 |
Source
|
Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-66-2 |
Source
|
Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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